REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13]([OH:15])=O>>[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13]([Cl:3])=[O:15]
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Name
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|
Quantity
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15 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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0.44 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)CC(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The reaction mixture was subjected to distillation
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Type
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CUSTOM
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Details
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to remove the remaining thionyl chloride
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Type
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CUSTOM
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Details
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to completely remove the thionyl chloride
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Type
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DISSOLUTION
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Details
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The residue was dissolved in 10 ml of dichloromethane
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Type
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ADDITION
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Details
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0.36 ml of triethylamine was added, with ice-
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Type
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TEMPERATURE
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Details
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cooling, to a dichloromethane solution
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Type
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ADDITION
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Details
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containing 0.40 g of 5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzoazepine
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Type
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ADDITION
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Details
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Thereto was dropwise added the
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Reaction Time |
2 h |
Name
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|
Type
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product
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Smiles
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ClC1=C(C=CC=C1)CC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |